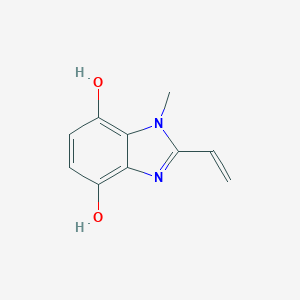
2-Ethenyl-1-methylbenzimidazole-4,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-1-methylbenzimidazole-4,7-diol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry
准备方法
The synthesis of 2-Ethenyl-1-methylbenzimidazole-4,7-diol typically involves the following steps:
Starting Materials: The synthesis begins with N-methyl-o-phenylenediamine and acrolein.
Cyclization: The reaction proceeds through a cyclization process, where the starting materials are heated in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
2-Ethenyl-1-methylbenzimidazole-4,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce nitro or halogen groups into the benzimidazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
Chemical Applications
Building Block in Organic Synthesis
2-Ethenyl-1-methylbenzimidazole-4,7-diol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in advanced materials and pharmaceuticals. The compound's ability to act as a ligand in coordination chemistry further enhances its utility in synthesizing metal complexes.
Comparison with Related Compounds
A comparison with similar compounds highlights its unique properties:
| Compound Name | Key Features | Applications |
|---|---|---|
| 1-Methyl-1H-benzimidazole | Lacks ethenyl and hydroxyl groups | Limited reactivity |
| 2-Ethenyl-1H-benzimidazole | Similar structure without methyl and hydroxyl groups | Different reactivity |
| 4,7-Dihydroxy-1H-benzimidazole | Contains hydroxyl groups but lacks methyl and ethenyl | Affects stability and function |
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Streptococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity .
Anticancer Potential
The compound is being investigated for its potential as an anticancer agent. It interacts with DNA and inhibits cell proliferation, particularly in cancer cell lines such as MDA-MB-231. Molecular docking studies suggest that it can effectively bind to specific targets within cancer cells, leading to cell cycle arrest and apoptosis .
Medicinal Applications
Drug Development
Ongoing research aims to explore the compound's potential as a new class of antibiotics and anticancer drugs. Its mechanism of action involves targeting cellular pathways related to DNA replication and repair, making it a candidate for further development in therapeutic applications .
Industrial Applications
Dyes and Pigments
Due to its stable chemical structure and vibrant color properties, this compound is utilized in the development of dyes and pigments. Its unique characteristics allow for the creation of colorants that are both effective and durable.
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzimidazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to other derivatives. The results indicated significant inhibition against both gram-positive and gram-negative bacteria at low concentrations .
Case Study 2: Anticancer Activity
In vitro studies revealed that this compound could inhibit the growth of breast cancer cells effectively. The IC50 values were recorded at concentrations significantly lower than those required for existing treatments, suggesting a promising avenue for drug development .
作用机制
The mechanism by which 2-Ethenyl-1-methylbenzimidazole-4,7-diol exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and proteins within cells, disrupting their normal function.
Pathways: It interferes with cellular pathways involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
2-Ethenyl-1-methylbenzimidazole-4,7-diol can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzimidazole: Lacks the ethenyl and hydroxyl groups, resulting in different chemical properties and biological activities.
2-Ethenyl-1H-benzimidazole: Similar structure but without the methyl and hydroxyl groups, leading to variations in reactivity and applications.
4,7-Dihydroxy-1H-benzimidazole: Contains hydroxyl groups but lacks the methyl and ethenyl groups, affecting its overall stability and function.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
151920-57-9 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
2-ethenyl-1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C10H10N2O2/c1-3-8-11-9-6(13)4-5-7(14)10(9)12(8)2/h3-5,13-14H,1H2,2H3 |
InChI 键 |
ICDBMRIILLFXLX-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)C=C |
规范 SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)C=C |
同义词 |
1H-Benzimidazole-4,7-diol,2-ethenyl-1-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















